molecular formula C66H64Cl2N2P2Ru B1591378 RuCl2[(R)-DM-BINAP][(R,R)-DPEN] CAS No. 220114-38-5

RuCl2[(R)-DM-BINAP][(R,R)-DPEN]

Cat. No.: B1591378
CAS No.: 220114-38-5
M. Wt: 1119.1 g/mol
InChI Key: HYMSONXJNGZZBM-ODQAEMFESA-L
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RuCl2[®-DM-BINAP][(R,R)-DPEN] involves the coordination of the ruthenium metal center with the chiral ligands ®-DM-BINAP and (R,R)-DPEN. The general synthetic route includes the following steps :

    Preparation of ®-DM-BINAP: This ligand can be synthesized from (±)-1,1’-bi-2-naphthol through a series of reactions involving phosphorylation and resolution to obtain the desired enantiomer.

    Preparation of (R,R)-DPEN: This ligand is synthesized from commercially available starting materials through a series of amination and resolution steps.

    Coordination with Ruthenium: The ligands ®-DM-BINAP and (R,R)-DPEN are coordinated to a ruthenium precursor, such as RuCl2(benzene), under specific conditions (e.g., in the presence of a base and solvent like methanol) to form the final complex.

Industrial Production Methods

Industrial production of RuCl2[®-DM-BINAP][(R,R)-DPEN] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

RuCl2[®-DM-BINAP][(R,R)-DPEN] primarily undergoes reduction reactions. It is widely used as a catalyst in the enantioselective hydrogenation of ketones to produce chiral alcohols .

Common Reagents and Conditions

    Hydrogenation: The compound is used in hydrogenation reactions where hydrogen gas (H2) is the reducing agent.

    Asymmetric Reduction: The compound catalyzes the reduction of benzils to form chiral 1,2-diols.

Major Products

The major products formed from reactions catalyzed by RuCl2[®-DM-BINAP][(R,R)-DPEN] are chiral alcohols and diols. These products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .

Scientific Research Applications

RuCl2[®-DM-BINAP][(R,R)-DPEN] has a wide range of applications in scientific research, including :

    Chemistry: It is extensively used in asymmetric synthesis to produce chiral molecules, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to catalyze enantioselective reactions makes it useful in the synthesis of biologically active molecules.

    Medicine: Chiral alcohols and diols produced using this catalyst are key intermediates in the synthesis of various drugs.

    Industry: The compound is used in the production of fine chemicals and specialty materials, where enantioselectivity is crucial.

Comparison with Similar Compounds

Properties

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48P2.C14H16N2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-32H,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMSONXJNGZZBM-ODQAEMFESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H64Cl2N2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585292
Record name [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1119.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220114-38-5
Record name [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro{(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) RuCl2[(R)-xylbinap][(R,R)-dpen]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RuCl2[(R)-DM-BINAP][(R,R)-DPEN]
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RuCl2[(R)-DM-BINAP][(R,R)-DPEN]
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RuCl2[(R)-DM-BINAP][(R,R)-DPEN]
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RuCl2[(R)-DM-BINAP][(R,R)-DPEN]
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RuCl2[(R)-DM-BINAP][(R,R)-DPEN]

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